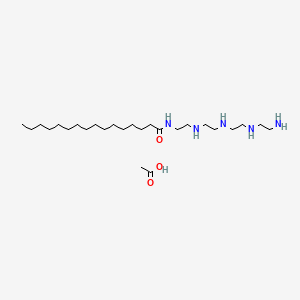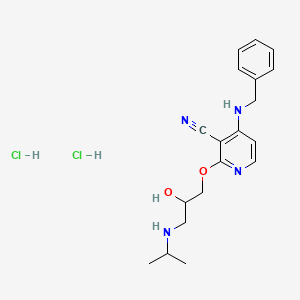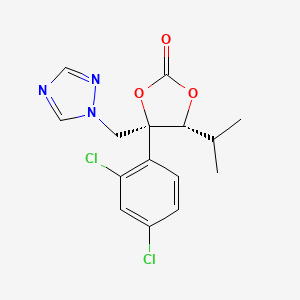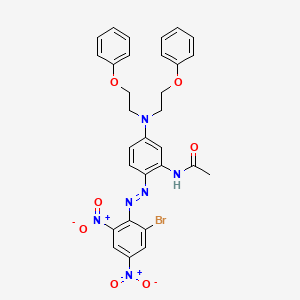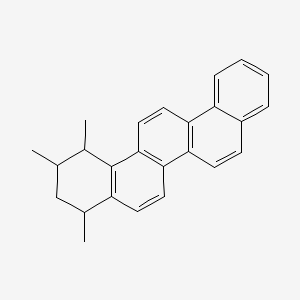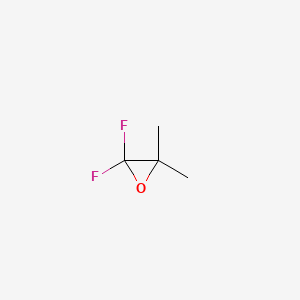
2,2-Difluoro-3,3-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3,3-dimethyloxirane is an organic compound with the molecular formula C4H6F2O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. The presence of two fluorine atoms and two methyl groups attached to the oxirane ring makes this compound unique and of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethyloxirane typically involves the fluorination of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-bromooxirane with a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Difluorinated carboxylic acids.
Reduction: Difluorinated alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3,3-dimethyloxirane involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoroethanol: A simpler compound with two fluorine atoms and an alcohol group.
2,2-Difluoropropane: Contains two fluorine atoms and a propane backbone.
2,2-Difluoro-1,3-dimethylcyclopropane: A cyclopropane derivative with two fluorine atoms.
Uniqueness
2,2-Difluoro-3,3-dimethyloxirane is unique due to its oxirane ring structure combined with the presence of two fluorine atoms and two methyl groups
Eigenschaften
CAS-Nummer |
374-02-7 |
|---|---|
Molekularformel |
C4H6F2O |
Molekulargewicht |
108.09 g/mol |
IUPAC-Name |
2,2-difluoro-3,3-dimethyloxirane |
InChI |
InChI=1S/C4H6F2O/c1-3(2)4(5,6)7-3/h1-2H3 |
InChI-Schlüssel |
QOGRUKXSYWGNII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


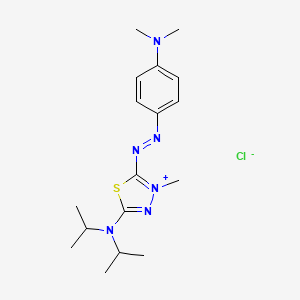
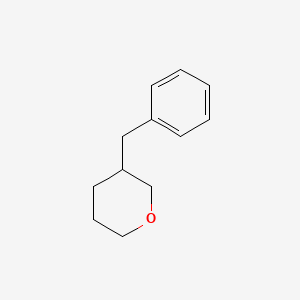
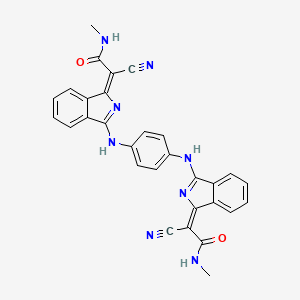

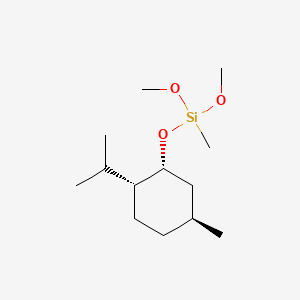
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

